Ibrutinib impurity 28
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Overview
Description
Ibrutinib impurity 28 is a degradation product of Ibrutinib, an orally administered compound that functions as an irreversible covalent inhibitor of Bruton tyrosine kinase. This kinase is essential in multiple cellular processes, including B-cell differentiation, proliferation, migration, survival, and apoptosis . This compound is one of the significant unknown degradation impurities identified during the stability testing of Ibrutinib tablets .
Preparation Methods
The preparation of Ibrutinib impurity 28 involves synthetic routes and reaction conditions similar to those used for Ibrutinib. The degradation of Ibrutinib under alkaline and oxidative stress conditions leads to the formation of this impurity .
Chemical Reactions Analysis
Ibrutinib impurity 28 undergoes various chemical reactions, including oxidation and reduction. The compound is susceptible to alkaline and oxidative stress, leading to its formation from Ibrutinib . Common reagents and conditions used in these reactions include alkaline solutions and oxidizing agents. The major products formed from these reactions are structurally similar to Ibrutinib but with modifications that result from the degradation process .
Scientific Research Applications
Ibrutinib impurity 28 is primarily studied in the context of pharmaceutical research to understand the stability and degradation pathways of Ibrutinib. It is used in analytical studies to develop stability-indicating methods for Ibrutinib tablets . The compound’s presence and characterization are crucial for ensuring the safety and efficacy of Ibrutinib as a therapeutic agent. Additionally, understanding the formation and properties of this compound can help in improving the formulation and storage conditions of Ibrutinib .
Mechanism of Action
it is structurally related to Ibrutinib, which inhibits Bruton tyrosine kinase by forming a covalent bond with a cysteine residue at the active site of the kinase . This inhibition disrupts the B-cell receptor signaling pathway, leading to the suppression of B-cell activation, differentiation, and proliferation .
Comparison with Similar Compounds
Ibrutinib impurity 28 is compared with other degradation impurities of Ibrutinib, such as those formed under different stress conditions. Similar compounds include other degradation products identified during the stability testing of Ibrutinib tablets . These impurities share structural similarities with Ibrutinib but differ in their specific modifications resulting from the degradation process. The uniqueness of this compound lies in its specific formation pathway and structural characteristics .
Properties
IUPAC Name |
1-methyl-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-23-18-15(17(19)20-11-21-18)16(22-23)12-7-9-14(10-8-12)24-13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSABXWDTDDUPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)OC4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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